molecular formula C28H28N2O4S2 B069999 (1S,2S)-N,N'-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine CAS No. 170709-41-8

(1S,2S)-N,N'-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine

Cat. No.: B069999
CAS No.: 170709-41-8
M. Wt: 520.7 g/mol
InChI Key: SJEDVDWSFHJKIZ-NSOVKSMOSA-N
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Description

(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is a chiral diamine compound widely used in organic synthesis and catalysis. Its unique structure, featuring two phenyl groups and two p-toluenesulfonyl groups attached to an ethylenediamine backbone, imparts significant steric and electronic properties, making it valuable in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine typically involves the following steps:

    Starting Materials: The synthesis begins with (1S,2S)-1,2-diphenylethylenediamine.

    Protection of Amino Groups: The amino groups are protected using p-toluenesulfonyl chloride in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of sulfonyl groups.

    Oxidation and Reduction: The phenyl groups can undergo oxidation or reduction under appropriate conditions.

    Complex Formation: It can form complexes with metals, which are useful in catalytic applications.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in solvents such as DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products depend on the specific reaction conditions but often include substituted derivatives or metal complexes that retain the chiral integrity of the original compound.

Scientific Research Applications

Chemistry

    Asymmetric Synthesis: Used as a chiral ligand in asymmetric catalysis to produce enantiomerically pure compounds.

    Catalysis: Employed in various catalytic processes, including hydrogenation and cross-coupling reactions.

Biology and Medicine

    Drug Development: Investigated for its potential in the synthesis of chiral drugs.

    Biochemical Studies: Used in the study of enzyme mechanisms and protein-ligand interactions.

Industry

    Material Science: Utilized in the development of new materials with specific chiral properties.

    Pharmaceutical Manufacturing: Applied in the large-scale synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism by which (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine exerts its effects is primarily through its ability to coordinate with metal centers, forming chiral complexes that facilitate asymmetric transformations. The steric and electronic properties of the sulfonyl and phenyl groups play a crucial role in determining the selectivity and efficiency of these reactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine: The enantiomer of the compound, used in similar applications but with opposite chiral properties.

    N,N’-DI-P-Toluenesulfonyl-1,2-diphenylethylenediamine: Without specific stereochemistry, used in non-chiral applications.

Uniqueness

(1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine is unique due to its specific chiral configuration, which makes it highly effective in asymmetric synthesis. Its ability to form stable complexes with a variety of metals further enhances its versatility in catalytic applications.

By understanding the detailed properties and applications of (1S,2S)-N,N’-DI-P-Toluenesulfonyl-1,2-diphenyl-1,2-ethylenediamine, researchers and industry professionals can better utilize this compound in their work, leading to advancements in various fields of science and technology.

Properties

IUPAC Name

4-methyl-N-[(1S,2S)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2O4S2/c1-21-13-17-25(18-14-21)35(31,32)29-27(23-9-5-3-6-10-23)28(24-11-7-4-8-12-24)30-36(33,34)26-19-15-22(2)16-20-26/h3-20,27-30H,1-2H3/t27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEDVDWSFHJKIZ-NSOVKSMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170709-41-8
Record name (1S,2S)-N,N'-Di-p-toluenesulfonyl-1,2-diphenylethylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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